2-(2-Methylidenebutylidene)-1,3-dithiane 2-(2-Methylidenebutylidene)-1,3-dithiane
Brand Name: Vulcanchem
CAS No.: 62209-71-6
VCID: VC19472830
InChI: InChI=1S/C9H14S2/c1-3-8(2)7-9-10-5-4-6-11-9/h7H,2-6H2,1H3
SMILES:
Molecular Formula: C9H14S2
Molecular Weight: 186.3 g/mol

2-(2-Methylidenebutylidene)-1,3-dithiane

CAS No.: 62209-71-6

Cat. No.: VC19472830

Molecular Formula: C9H14S2

Molecular Weight: 186.3 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methylidenebutylidene)-1,3-dithiane - 62209-71-6

Specification

CAS No. 62209-71-6
Molecular Formula C9H14S2
Molecular Weight 186.3 g/mol
IUPAC Name 2-(2-methylidenebutylidene)-1,3-dithiane
Standard InChI InChI=1S/C9H14S2/c1-3-8(2)7-9-10-5-4-6-11-9/h7H,2-6H2,1H3
Standard InChI Key ZVJLLRHBFVTLLP-UHFFFAOYSA-N
Canonical SMILES CCC(=C)C=C1SCCCS1

Introduction

Chemical Structure and Molecular Characteristics

The core structure of 2-(2-Methylidenebutylidene)-1,3-dithiane consists of a 1,3-dithiane ring—a six-membered cyclic sulfide with sulfur atoms at positions 1 and 3—modified by a methylidenebutylidene substituent at the 2-position. This substituent introduces conjugated double bonds, enhancing the compound’s resonance stability and electrophilic reactivity . The molecular formula is C₈H₁₂S₂, with a molecular weight of 172.31 g/mol.

Key Structural Features:

  • Sulfur-Sulfur Distance: The 1,3-dithiane ring exhibits a sulfur-sulfur distance of approximately 3.02 Å, influencing ring strain and reactivity .

  • Conjugation: The methylidenebutylidene group creates a conjugated system, stabilizing the molecule through delocalized π-electrons .

PropertyValueReference
Melting Point52–54°C (lit.)
Boiling Point207–208°C
Density1.062 g/cm³ (estimate)
Refractive Index1.5981 (estimate)

Synthesis and Preparation Methods

The synthesis of 2-(2-Methylidenebutylidene)-1,3-dithiane typically involves alkylation or condensation reactions starting from 1,3-dithiane. A notable method adapted from recent studies employs sodium hexamethyldisilazide (NaN(SiMe₃)₂) as a base to deprotonate 1,3-dithiane, followed by reaction with 2-methylidenebutylidene bromide .

Optimized Synthetic Protocol:

  • Deprotonation: 1,3-Dithiane is treated with 2.5 equivalents of NaN(SiMe₃)₂ in dimethoxyethane (DME) at 80°C for 4 hours to generate the dithianyl anion .

  • Alkylation: The anion reacts with 2-methylidenebutylidene bromide, yielding the target compound in 89% assay yield after purification .

Critical Parameters:

  • Solvent: DME enhances reaction efficiency compared to THF due to its higher boiling point and better solubility of intermediates .

  • Temperature: Elevated temperatures (80°C) accelerate the reaction, reducing side product formation .

Physical and Chemical Properties

Solubility and Stability

2-(2-Methylidenebutylidene)-1,3-dithiane is soluble in aromatic solvents (e.g., benzene, toluene) and chlorinated solvents (e.g., chloroform) but exhibits limited solubility in polar aprotic solvents like water . The compound is hygroscopic and requires storage under inert atmospheres to prevent oxidation .

Acid-Base Behavior

The compound’s acidity is influenced by the electron-withdrawing effects of the sulfur atoms. The pKa of the C(2) proton is approximately 31, making it susceptible to deprotonation by strong bases like LDA or NaN(SiMe₃)₂ .

Reactivity and Reaction Mechanisms

Deprotection to Carbonyl Compounds

The dithiane moiety serves as a protecting group for carbonyl functionalities. Deprotection involves mercury(II)-mediated cleavage of the sulfur-carbon bonds. For example, treatment with Hg(NO₃)₂·3H₂O in tetrahydrofuran (THF) regenerates the parent ketone in 90–96% yield .

Mechanistic Pathway:

  • Coordination: Hg²⁺ coordinates to sulfur atoms, weakening the C–S bonds.

  • Cleavage: Nucleophilic attack by water releases the carbonyl compound and forms HgS byproducts .

Alkylation and Arylation

The lithiated derivative of 2-(2-Methylidenebutylidene)-1,3-dithiane reacts with electrophiles to form alkylated or arylated products. For instance, reaction with methyl iodide proceeds via an Sᴺ2 mechanism, yielding 2-alkyl-1,3-dithianes in 75–85% yield .

ElectrophileProduct Yield (%)Mechanism
Methyl Iodide85Sᴺ2
Benzyl Bromide78Sᴺ2
4-Nitrobenzaldehyde92Nucleophilic Addition

Applications in Organic Synthesis

Bioisostere Development

2-(2-Methylidenebutylidene)-1,3-dithiane derivatives are explored as bioisosteres for diaryl ketones, offering improved metabolic stability and bioavailability. Computational studies indicate that the dithiane ring mimics the spatial and electronic properties of aryl groups, enabling applications in drug design .

Polymer Chemistry

The compound’s conjugated system facilitates its use in conductive polymers. Copolymerization with thiophene derivatives enhances electron mobility, making it suitable for organic semiconductors .

Computational Insights

Density functional theory (DFT) calculations reveal that the reaction of 1,3-dithiane with alkylating agents proceeds via a two-electron pathway. The transition state involves axial attack of the dithianyl anion on the electrophile, with an activation energy of 18.3 kcal/mol .

Key Computational Findings:

  • Transition State Geometry: The axial conformation minimizes steric hindrance between the dithiane ring and the electrophile .

  • Solvent Effects: DME stabilizes the transition state by 4.2 kcal/mol compared to THF, aligning with experimental observations .

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